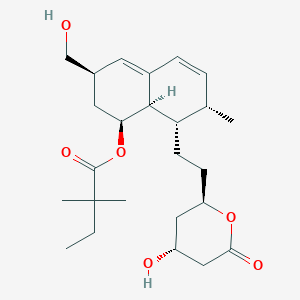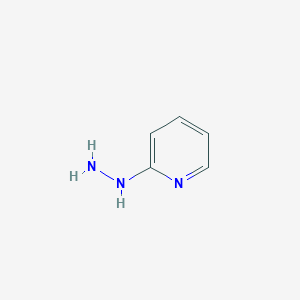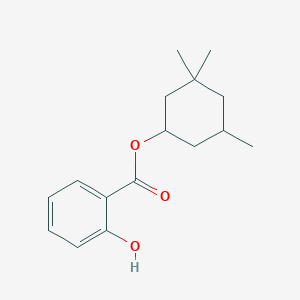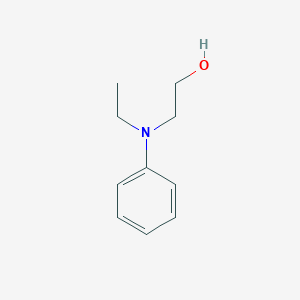
Carbamic acid, (2-hydroxy-3-butenyl)-, 1,1-dimethylethyl ester (9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Carbamic acid, (2-hydroxy-3-butenyl)-, 1,1-dimethylethyl ester (9CI): is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis due to their versatility and reactivity. This compound is characterized by the presence of a tert-butyl group, a hydroxy group, and a butenyl group attached to a carbamate moiety.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-hydroxy-3-butenylcarbamate typically involves the reaction of tert-butyl carbamate with an appropriate butenyl derivative. One common method is the reaction of tert-butyl carbamate with 2-hydroxy-3-butenyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of tert-butyl 2-hydroxy-3-butenylcarbamate may involve continuous flow processes using microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .
化学反応の分析
Types of Reactions: Carbamic acid, (2-hydroxy-3-butenyl)-, 1,1-dimethylethyl ester (9CI) can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The butenyl group can be reduced to form a saturated butyl group.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and acid chlorides.
Major Products:
Oxidation: Formation of tert-butyl 2-oxo-3-butenylcarbamate.
Reduction: Formation of tert-butyl 2-hydroxybutylcarbamate.
Substitution: Formation of various substituted carbamates depending on the reagents used.
科学的研究の応用
Carbamic acid, (2-hydroxy-3-butenyl)-, 1,1-dimethylethyl ester (9CI) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can release active pharmaceutical ingredients under specific conditions.
作用機序
The mechanism of action of tert-butyl 2-hydroxy-3-butenylcarbamate involves its interaction with specific molecular targets. The hydroxy group can participate in hydrogen bonding and other non-covalent interactions, while the carbamate moiety can undergo hydrolysis to release the active compound. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
類似化合物との比較
Tert-butyl carbamate: A simpler carbamate with similar protective properties.
Tert-butyl N-hydroxycarbamate: Another carbamate with a hydroxy group, used in similar applications.
Tert-butyl N-(2,3-dihydroxypropyl)carbamate: A related compound with two hydroxy groups, used in mass spectrometric analysis.
Uniqueness: Carbamic acid, (2-hydroxy-3-butenyl)-, 1,1-dimethylethyl ester (9CI) is unique due to the presence of both a hydroxy group and a butenyl group, which confer distinct reactivity and versatility in synthetic applications. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis.
特性
CAS番号 |
134676-36-1 |
|---|---|
分子式 |
C9H17NO3 |
分子量 |
187.24 g/mol |
IUPAC名 |
tert-butyl N-(2-hydroxybut-3-enyl)carbamate |
InChI |
InChI=1S/C9H17NO3/c1-5-7(11)6-10-8(12)13-9(2,3)4/h5,7,11H,1,6H2,2-4H3,(H,10,12) |
InChIキー |
FBTJXGHOIORLFL-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NCC(C=C)O |
正規SMILES |
CC(C)(C)OC(=O)NCC(C=C)O |
同義語 |
Carbamic acid, (2-hydroxy-3-butenyl)-, 1,1-dimethylethyl ester (9CI) |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














